N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is an organic compound that features a furan ring, a phenyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydrofuran derivatives, and substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and phenyl group can interact with enzymes and receptors, modulating their activity. The tetrahydropyran moiety can enhance the compound’s solubility and stability, facilitating its biological activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide
Uniqueness
N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to its combination of a furan ring, a phenyl group, and a tetrahydropyran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-18(13-15-5-2-1-3-6-15)19(14-17-7-4-10-22-17)16-8-11-21-12-9-16/h1-7,10,16H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGENPPVRVVHREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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